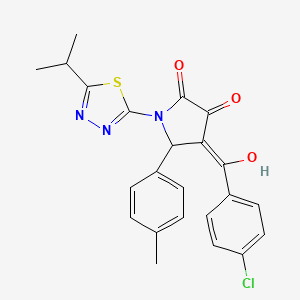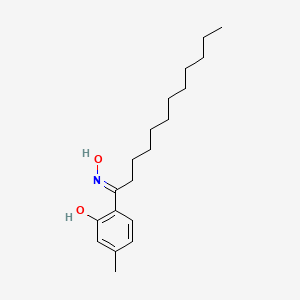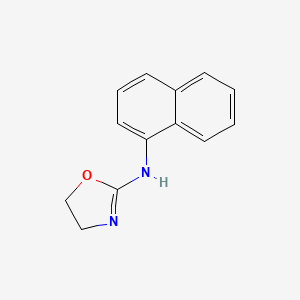
2-Oxazoline, 2-(1-naphthylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazoline, 2-(1-naphthylamino)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 1-naphthylamino group adds unique properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(1-naphthylamino)- typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature and is stereospecific, resulting in the formation of the oxazoline ring with inversion of stereochemistry. Another method involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of pyridinium hydrobromide perbromide in water at room temperature . This method provides good yields and is efficient for the preparation of various 2-oxazolines.
Industrial Production Methods
Industrial production of 2-Oxazoline, 2-(1-naphthylamino)- can be achieved through the use of continuous flow reactors. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide . The use of flow reactors improves the safety profile of the reaction and provides pure products without the need for additional purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazoline, 2-(1-naphthylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of oxazolines.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxazoles are the major products formed from the oxidation of 2-Oxazoline, 2-(1-naphthylamino)-.
Reduction: Reduced derivatives of the oxazoline ring.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxazoline, 2-(1-naphthylamino)- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Oxazoline, 2-(1-naphthylamino)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions . It can also interact with biological molecules, influencing enzyme activity and other biochemical processes . The presence of the 1-naphthylamino group enhances its binding affinity and specificity for certain targets, making it a valuable tool in both chemical and biological research.
Comparaison Avec Des Composés Similaires
2-Oxazoline, 2-(1-naphthylamino)- can be compared with other similar compounds, such as:
2-Oxazoline: A basic oxazoline structure without the 1-naphthylamino group.
3-Oxazoline: An isomer with the double bond in a different position.
4-Oxazoline: Another isomer with a different ring structure.
Isoxazoline: A related compound with oxygen and nitrogen atoms at the 1,2 positions.
The uniqueness of 2-Oxazoline, 2-(1-naphthylamino)- lies in the presence of the 1-naphthylamino group, which imparts distinct chemical and biological properties to the compound. This makes it a valuable intermediate in various synthetic and research applications.
Propriétés
Numéro CAS |
40520-51-2 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H12N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15) |
Clé InChI |
FQEBDSGXTAANPO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


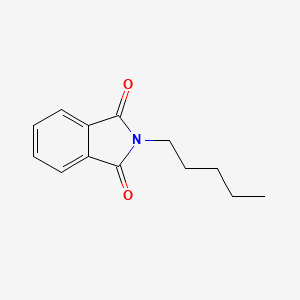
![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)
![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)
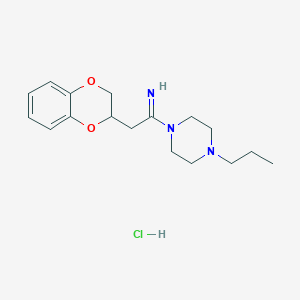

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)
